molecular formula C6H8N2 B13616007 1-Methyl-3-vinyl-1H-pyrazole CAS No. 56342-53-1

1-Methyl-3-vinyl-1H-pyrazole

Cat. No.: B13616007
CAS No.: 56342-53-1
M. Wt: 108.14 g/mol
InChI Key: WPRZWOWXBPBJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-vinyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-vinyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds can yield pyrazole derivatives . Another method includes the use of transition-metal catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-vinyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles .

Comparison with Similar Compounds

    1-Methyl-1H-pyrazole: Lacks the vinyl group, resulting in different reactivity and applications.

    3-Vinyl-1H-pyrazole:

Uniqueness: 1-Methyl-3-vinyl-1H-pyrazole is unique due to the presence of both methyl and vinyl groups, which confer distinct reactivity and versatility. This makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

56342-53-1

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

IUPAC Name

3-ethenyl-1-methylpyrazole

InChI

InChI=1S/C6H8N2/c1-3-6-4-5-8(2)7-6/h3-5H,1H2,2H3

InChI Key

WPRZWOWXBPBJDN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.